molecular formula C16H17NO4 B12637304 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948291-10-9

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B12637304
CAS No.: 948291-10-9
M. Wt: 287.31 g/mol
InChI Key: PDSAFPZTEHEECQ-UHFFFAOYSA-N
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Description

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 7-position and two ethyl ester groups at the 2- and 3-positions. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis. The diethyl ester moiety enhances lipophilicity, which can influence solubility and bioavailability, while the methyl substitution modulates electronic and steric properties .

Properties

CAS No.

948291-10-9

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 7-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-7-6-10(3)8-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3

InChI Key

PDSAFPZTEHEECQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product.

Chemical Reactions Analysis

Types of Reactions

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 7-methylquinoline-2,3-dicarboxylic acid diethyl ester and related compounds:

Compound Name Substituent Position Ester Groups Molecular Formula Molecular Weight (g/mol) Key Properties
7-Methylquinoline-2,3-dicarboxylic acid diethyl ester 7-methyl Diethyl C₁₆H₁₇NO₄ 287.31 Enhanced lipophilicity; methyl group may reduce steric hindrance .
8-Methylquinoline-2,3-dicarboxylic acid diethyl ester 8-methyl Diethyl C₁₆H₁₇NO₄ 287.31 Similar molecular weight; positional isomerism may alter reactivity .
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester 7-chloro Diethyl C₁₅H₁₄ClNO₄ 307.73 Chlorine increases electronegativity, potentially enhancing binding affinity .
6-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester 6-fluoro Diethyl C₁₅H₁₄FNO₄ 291.28 Fluorine’s electronegativity modifies electronic distribution .
4-Methylquinoline-2,3-dicarboxylic acid dimethyl ester 4-methyl Dimethyl C₁₄H₁₃NO₄ 259.26 Smaller ester groups reduce lipophilicity compared to diethyl derivatives .
8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester 8-ethyl Diethyl C₁₇H₁₉NO₄ 301.34 Ethyl substituent increases steric bulk and lipophilicity .

Physicochemical Properties

  • Lipophilicity : Diethyl esters (e.g., logP ~3.5–4.0) are more lipophilic than dimethyl esters (logP ~2.0–2.5), favoring membrane permeability .
  • Thermal Stability : Higher ester alkyl chain length (e.g., ethyl vs. methyl) improves thermal stability, as seen in polymer applications .

Biological Activity

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester (CAS Number: 948291-10-9) is a heterocyclic organic compound characterized by its quinoline ring structure and two carboxylate groups. Its molecular formula is C16H17NO4, with a molecular weight of 287.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural features of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester contribute significantly to its biological activity. The presence of the methyl group at the 7-position of the quinoline ring may enhance its solubility and biological interactions compared to other derivatives.

PropertyValue
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
IUPAC NameDiethyl 7-methylquinoline-2,3-dicarboxylate
CAS Number948291-10-9

Antimicrobial Properties

Research indicates that compounds containing quinoline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit various bacterial strains and fungi, suggesting that 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester may possess similar effects. The exact mechanism of action is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of quinoline derivatives has been well documented. Specifically, the ability of these compounds to interact with DNA and inhibit topoisomerases has been highlighted as a key mechanism through which they exert their effects. Preliminary studies on related compounds suggest that 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester may inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • Antimicrobial Activity : A study evaluating various quinoline derivatives found that those with similar structural motifs to 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
  • Anticancer Activity : In vitro assays conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds structurally related to 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester induced significant cell death at concentrations as low as 25 µM, suggesting a potential for further development as an anticancer agent.

The biological activity of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Similar to other quinolines, it may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. Advanced Research Focus

  • Coordination chemistry : The ester’s dicarboxylate groups act as ligands for metal-organic frameworks (MOFs), with potential in gas storage or catalysis .
  • Pharmaceutical intermediates : Analogues like ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate serve as precursors for antimalarial or anticancer agents .
  • Photocatalysts : Derivatives with electron-withdrawing substituents (e.g., fluorine) enhance light absorption in TiO2-based systems .

How can researchers ensure reproducibility in multi-step syntheses of quinoline dicarboxylates?

Q. Advanced Research Focus

  • Detailed protocols : Document purification steps (e.g., silica gel chromatography vs. distillation) and solvent drying methods (e.g., molecular sieves for anhydrous conditions) .
  • Batch consistency : Use quality-controlled reagents (e.g., CAS-certified triethyl methanetricarboxylate) and monitor reaction progress via TLC/HPLC .
  • Open-data sharing : Publish raw spectroscopic data and reaction logs in repositories to enable cross-lab validation .

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